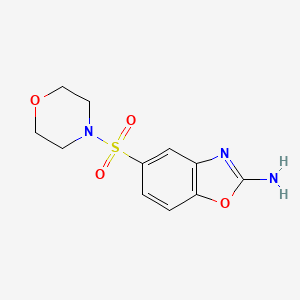

5-(Morpholin-4-ylsulfonyl)-1,3-benzoxazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Morpholin-4-ylsulfonyl)-1,3-benzoxazol-2-amine, commonly known as MBSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

科学的研究の応用

Synthesis and Biological Activity

5-(Morpholin-4-ylsulfonyl)-1,3-benzoxazol-2-amine has been utilized in the synthesis of novel compounds with significant biological activities. For example, the chemical served as a precursor in the synthesis of new 1,2,4-Triazole derivatives with antimicrobial activities against a range of microorganisms (Bektaş et al., 2007). Additionally, it was used in the development of Sulphonamides incorporating 1,3,5-triazine motifs, showing antioxidant and enzyme inhibitory profiles relevant to diseases like Alzheimer and Parkinson (Lolak et al., 2020).

Antimicrobial and Antimycobacterial Applications

Several studies have synthesized derivatives of this compound that possess broad-spectrum antimicrobial properties. For instance, novel benzoxazole derivatives have been prepared and tested for in vitro activities against strains of Gram-positive, Gram-negative bacteria, and yeasts, showing MIC values indicative of broad antimicrobial activity (Temiz‐Arpacı et al., 2005). Another study synthesized 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides, which exhibited significant antitubercular activity against Mycobacterium tuberculosis strains, including drug-resistant ones (Raparti et al., 2009).

Material Science and Catalysis

The compound has also found applications in material science and catalysis. For example, morpholine derivatives have been incorporated into the synthesis of biodegradable polyesteramides with pendant functional groups, showcasing the versatility of morpholine-based compounds in polymer science (Veld et al., 1992). Another study focused on the design and development of novel phenylquinazolin-4-amines as selective COX-II inhibitors, highlighting the pharmaceutical potential of morpholine-containing compounds (Dravyakar et al., 2019).

作用機序

Target of Action

Similar compounds, such as n’-sulfonylamidines, have been reported to suppress cell differentiation involved in bone tissue destruction, exhibit antiresorptive and antibacterial activity, as well as inhibit dopamine transport .

Mode of Action

It is known that the compound is synthesized via reactions with arylsulfonyl azides . In these reactions, a new process was observed, producing the target molecules in one synthetic step via the formation of a triazene intermediate and the elimination of ammonia .

Biochemical Pathways

Similar compounds have been reported to affect a wide range of biological activities, including rearrangements and transformations into other heterocycles containing multiple nitrogen and sulfur atoms .

Pharmacokinetics

The introduction of two morpholine rings in the hybrid molecules was expected to significantly increase their solubility in organic solvents, facilitating the characterization of their chemical and biological properties .

Result of Action

Similar compounds have been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer activities .

Action Environment

The synthesis of similar compounds has been reported to involve reactions with arylsulfonyl azides .

生化学分析

Biochemical Properties

It has been synthesized as part of a strategy to create compounds with potential biological activity .

Cellular Effects

It is expected that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is expected that the compound could exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of 5-(Morpholin-4-ylsulfonyl)-1,3-benzoxazol-2-amine in animal models have not been studied yet. Therefore, information about any threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .

特性

IUPAC Name |

5-morpholin-4-ylsulfonyl-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4S/c12-11-13-9-7-8(1-2-10(9)18-11)19(15,16)14-3-5-17-6-4-14/h1-2,7H,3-6H2,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFJVTBRUSNYSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85269749 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Trifluoromethyl)benzo[d]thiazol-6-ol](/img/structure/B2930609.png)

![N-cyclopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2930610.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide](/img/structure/B2930611.png)

![1-(4-Fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B2930613.png)

![3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2930619.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2930624.png)